molecular formula C5H8N2O3S B2739435 N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide CAS No. 1879360-06-1

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide

Cat. No.: B2739435
CAS No.: 1879360-06-1
M. Wt: 176.19
InChI Key: KAVHLXUUPSOAAY-UHFFFAOYSA-N
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Description

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is a chemical compound with a molecular formula of C6H10N2O3S and a molecular weight of 190.22 g/mol . It is known for its unique structure, which includes an oxazole ring, a sulfonamide group, and a methyl group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide typically involves the reaction of 1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide
  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide

Uniqueness

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-6-11(8,9)4-5-2-3-10-7-5/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVHLXUUPSOAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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